2,4-Dichloro-6-methoxyquinoline
Overview
Description
2,4-Dichloro-6-methoxyquinoline is a chemical compound with the molecular formula C10H7Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and a methoxy group at the 6 position on the quinoline ring. It is known for its planar molecular structure, excluding the methyl hydrogen atoms .
Preparation Methods
The synthesis of 2,4-Dichloro-6-methoxyquinoline typically involves the reaction of malonic acid with p-anisidine in the presence of phosphorus oxychloride. The reaction mixture is heated and stirred at reflux for several hours, followed by neutralization and extraction processes. The product is then purified through column chromatography . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2,4-Dichloro-6-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include phosphorus oxychloride, malonic acid, and p-anisidine.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophiles involved.
Scientific Research Applications
2,4-Dichloro-6-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methoxyquinoline involves its interaction with specific molecular targets. In the context of its antimicrobial properties, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dichloro-6-methoxyquinoline can be compared with other quinoline derivatives, such as:
4,7-Dichloroquinoline: Another chlorinated quinoline derivative with different substitution patterns.
6-Methoxyquinoline: Lacks the chlorine atoms present in this compound.
Fluorinated Quinolines: These compounds have fluorine atoms instead of chlorine, which can alter their chemical properties and biological activities.
Properties
IUPAC Name |
2,4-dichloro-6-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAYQQYYACASFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359166 | |
Record name | 2,4-dichloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666424 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70049-46-6 | |
Record name | 2,4-dichloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-Dichloro-6-methoxyquinoline?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for this compound, which is C10H7Cl2NO []. Using this formula and a periodic table, we can calculate the molecular weight to be 228.07 g/mol.
Q2: What does the crystal structure of this compound reveal about its molecular geometry and packing?
A2: The abstract mentions that this compound exists as a planar molecule in its crystalline form, except for the methyl hydrogen atoms which deviate slightly from the plane []. The crystal packing is stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules related by inversion symmetry, with a centroid-to-centroid distance of 3.736 Å [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.